Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-
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Overview
Description
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, also known as 9H-Fluoren-9-yl(triphenyl)phosphorane, is an organophosphorus compound with the molecular formula C31H25P. This compound is characterized by the presence of a phosphorane group bonded to a fluorenylidenehydrazono moiety and three phenyl groups. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with fluorenone hydrazone under specific conditions. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane group to phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.
Scientific Research Applications
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, involves its ability to form stable intermediates and transition states during chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl compounds, leading to the formation of alkenes through the Wittig reaction .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Fluorenylidenehydrazone: A related compound with similar structural features.
Phosphorane derivatives: Other phosphorane compounds with different substituents.
Uniqueness
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, is unique due to its specific combination of fluorenylidenehydrazono and triphenylphosphine moieties. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and research applications.
Properties
CAS No. |
751-35-9 |
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Molecular Formula |
C31H23N2P |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(triphenyl-λ5-phosphanylidene)amino]fluoren-9-imine |
InChI |
InChI=1S/C31H23N2P/c1-4-14-24(15-5-1)34(25-16-6-2-7-17-25,26-18-8-3-9-19-26)33-32-31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23H |
InChI Key |
FERIXKJPTSBLSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NN=C2C3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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